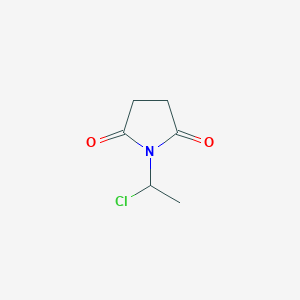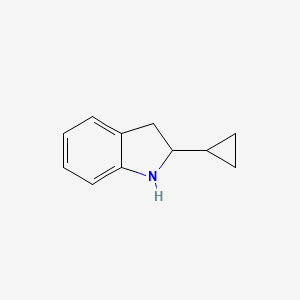
Benzeneacetamide, 2,6-dichloro--alpha--hydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzeneacetamide, 2,6-dichloro--alpha--hydroxy- is an organic compound characterized by the presence of two chlorine atoms attached to a benzene ring and a hydroxyl group attached to an acetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetamide, 2,6-dichloro--alpha--hydroxy- typically involves the reaction of 2,6-dichloroaniline with glyoxylic acid. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The mixture is heated to facilitate the reaction, and the product is isolated through crystallization .
Industrial Production Methods
Industrial production of Benzeneacetamide, 2,6-dichloro--alpha--hydroxy- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Benzeneacetamide, 2,6-dichloro--alpha--hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as sodium methoxide and potassium tert-butoxide are employed.
Major Products
Oxidation: Formation of 2-(2,6-Dichlorophenyl)-2-oxoacetamide.
Reduction: Formation of 2-(2,6-Dichlorophenyl)ethanamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Benzeneacetamide, 2,6-dichloro--alpha--hydroxy- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Used in the production of pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of Benzeneacetamide, 2,6-dichloro--alpha--hydroxy- involves its interaction with specific molecular targets. It is known to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as reduced inflammation and pain .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2,6-Dichlorophenyl)acetonitrile
- 2-(2,6-Dichlorophenyl)ethanamine
- 2-(2,6-Dichlorophenyl)acetamide
Uniqueness
Benzeneacetamide, 2,6-dichloro--alpha--hydroxy- is unique due to the presence of both hydroxyl and acetamide functional groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and industrial applications .
Eigenschaften
Molekularformel |
C8H7Cl2NO2 |
|---|---|
Molekulargewicht |
220.05 g/mol |
IUPAC-Name |
2-(2,6-dichlorophenyl)-2-hydroxyacetamide |
InChI |
InChI=1S/C8H7Cl2NO2/c9-4-2-1-3-5(10)6(4)7(12)8(11)13/h1-3,7,12H,(H2,11,13) |
InChI-Schlüssel |
IFIQCQZSRSSKNS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)C(C(=O)N)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl (s)-10-fluoro-3-methyl-7-oxo-2,3-dihydro-7h-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B8734687.png)





![5-Chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-hydroxybenzamide](/img/structure/B8734736.png)





